N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide
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Overview
Description
N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, a fluorobenzyl group, and a dimethylbenzamide moiety. Thiadiazole derivatives are known for their diverse biological activities, making them of significant interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable fluorobenzyl halide reacts with the thiadiazole intermediate.
Attachment of the Dimethylbenzamide Moiety: The final step involves the coupling of the thiadiazole intermediate with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide has several applications in scientific research:
Medicinal Chemistry: Due to its structural features, this compound is investigated for its potential as an antimicrobial, antifungal, or anticancer agent.
Biological Studies: It can be used as a probe to study biological pathways involving thiadiazole derivatives.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorobenzyl group may enhance the compound’s binding affinity through hydrophobic interactions or halogen bonding. The dimethylbenzamide moiety can contribute to the overall stability and solubility of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide: Similar structure but lacks the fluorine atom, which may affect its biological activity.
N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.
N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide: The methyl group may influence the compound’s lipophilicity and biological properties.
Uniqueness
The presence of the fluorobenzyl group in N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide distinguishes it from other similar compounds. Fluorine atoms can significantly impact the compound’s pharmacokinetics, including its metabolic stability and ability to cross biological membranes. This makes it a unique candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS2/c1-11-7-12(2)9-14(8-11)16(23)20-17-21-22-18(25-17)24-10-13-5-3-4-6-15(13)19/h3-9H,10H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOGWDYTCRRCRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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